molecular formula C14H14O5 B2586417 Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate CAS No. 2309463-39-4

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate

Cat. No.: B2586417
CAS No.: 2309463-39-4
M. Wt: 262.261
InChI Key: OIRLMAGJFXXLKL-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further chemical transformations to obtain the desired compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Scientific Research Applications

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate include other benzofuran derivatives such as:

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Benzofuran-2-carboxylic acid
  • 2,3-Dihydrobenzofuran-5-carboxylic acid

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-2-18-14(17)12(16)8-11(15)9-3-4-13-10(7-9)5-6-19-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRLMAGJFXXLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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